molecular formula C20H21N5O4 B2635269 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide CAS No. 1334372-24-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide

Cat. No.: B2635269
CAS No.: 1334372-24-5
M. Wt: 395.419
InChI Key: RBRZUONEWYUWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation

Heterocyclic Core Architecture Analysis

Benzodioxin Ring System Conformational Studies

The 2,3-dihydro-1,4-benzodioxin scaffold consists of a bicyclic system with a six-membered ring containing two adjacent oxygen atoms (positions 1 and 4) and a saturated dihydro ring (positions 2 and 3). Conformational rigidity is induced by the oxygen atoms’ electron-withdrawing effects, which restrict free rotation of the ring system.

Key Observations:

  • Chair-like conformation: The saturated ring adopts a chair-like geometry due to minimized steric strain, with the oxygen atoms positioned axially to maintain optimal lone-pair orbital alignment.
  • Electronic effects: The oxygen atoms’ electronegativity polarizes the C–O bonds, stabilizing the ring’s planar aromatic portion and influencing substituent orientation.

Table 1: Benzodioxin Conformational Stability Factors

Factor Contribution to Stability Evidence from Literature
Oxygen atoms' position Restricts rotation
Ring strain Favors chair-like conformation
Pyrazole-Pyridazinone Hybridization Patterns

The pyrazole (3,5-dimethyl-1H-pyrazol-1-yl) and pyridazinone (1,6-dihydropyridazin-6-one) moieties are connected via a C–N bond, forming a hybrid system. This arrangement enables π-conjugation between the pyrazole’s aromatic ring and the pyridazinone’s keto group, modulating electronic properties.

Key Features:

  • Pyrazole substituents: The 3,5-dimethyl groups enhance steric bulk and electron density, potentially influencing ligand-binding capabilities.
  • Pyridazinone reactivity: The 6-oxo group participates in hydrogen bonding and resonance stabilization, critical for intermolecular interactions.

Synthetic Pathways:

  • Pyrazole formation: Synthesized via cyclocondensation of acetylenic ketones with hydrazine derivatives, yielding regioselective products.
  • Pyridazinone synthesis: Derived from pyranones via condensation with hydrazine hydrate, followed by oxidation.

Substituent Configuration Mapping

Propanamide Linker Spatial Orientation

The propanamide bridge (–CH₂–CH₂–CO–NH–) connects the benzodioxin nitrogen to the pyridazinone’s C3 position. Its spatial orientation is influenced by:

  • Amide resonance: Delocalization of the lone pair from the nitrogen into the carbonyl group restricts rotational freedom around the C–N bond.
  • Steric interactions: The benzodioxin’s bulky substituents (e.g., methyl groups on pyrazole) may induce a trans configuration for minimal steric clash.

Table 2: Propanamide Linker Properties

Property Impact on Conformation
Amide resonance Reduces rotational flexibility
Steric interactions Favors trans orientation
Methyl Group Steric and Electronic Effects

The 3,5-dimethylpyrazole group imposes significant steric and electronic effects:

Steric Effects:

  • Crowding: The methyl groups occupy adjacent positions on the pyrazole ring, creating a shielded environment that restricts approach of other substituents.
  • Conformational bias: The methyl groups may force the pyrazole ring into a specific orientation relative to the pyridazinone.

Electronic Effects:

  • Electron donation: The methyl groups donate electron density via hyperconjugation, increasing the pyrazole’s basicity and π-electron density.
  • Resonance stabilization: Enhanced aromaticity in the pyrazole ring due to methyl-induced electron delocalization.

Table 3: Methyl Group Influences

Effect Mechanism Impact on Structure
Steric hindrance Spatial blocking Restricted rotation
Electron donation Hyperconjugation Increased basicity

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-12-10-13(2)24(22-12)18-6-7-19(26)25(23-18)14(3)20(27)21-15-4-5-16-17(11-15)29-9-8-28-16/h4-7,10-11,14H,8-9H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRZUONEWYUWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyrazolyl and dihydropyridazinyl groups. Key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Pyrazolyl-Dihydropyridazinyl Moiety: This involves the condensation of hydrazine derivatives with diketones, followed by cyclization and functional group modifications.

    Coupling Reactions: The final step involves coupling the benzodioxin ring with the pyrazolyl-dihydropyridazinyl moiety using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Property Target Compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Molecular Formula C₂₁H₂₁N₅O₄ C₂₃H₂₅N₃O₃ C₂₈H₂₅N₅O₆
Molecular Weight (g/mol) ~407.43 391.46 527.53
Core Structure Benzodioxin + pyridazinone + pyrazole Benzodioxin + methoxypyridine + dimethylaminophenyl Tetrahydroimidazopyridine + nitrobenzene + ester
Key Functional Groups Amide, pyridazinone, pyrazole, ether Methoxy, tertiary amine, ether Nitro, cyano, ester, ketone
Notable Properties High polarity (amide/pyridazinone), moderate lipophilicity (benzodioxin) Moderate polarity (methoxy/amine), enhanced solubility (dimethylamino group) High rigidity (aromatic nitro), low solubility (ester/cyano)
Spectral Validation Not reported in evidence NMR, SMILES NMR, IR, HRMS

Hydrogen Bonding and Crystallinity

The target compound’s pyridazinone and pyrazole groups enable robust hydrogen-bonding networks, as observed in similar heterocyclic systems. For instance, pyridazinone derivatives often exhibit strong intermolecular interactions via N–H···O and C=O···H bonds, enhancing crystallinity . In contrast, the dimethylaminophenyl group in the analog from introduces tertiary amine functionality, which may reduce hydrogen-bonding capacity but improve solubility in acidic environments. The nitro and cyano groups in contribute to electron-deficient aromatic systems, favoring π-π stacking over hydrogen bonding.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxin moiety
  • A pyrazole ring
  • A dihydropyridazine fragment

This unique combination of structural elements may contribute to its diverse biological activities.

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit various pharmacological effects. The following properties are noteworthy:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, benzimidazole derivatives have demonstrated significant antibacterial activity, suggesting that the pyrazole and benzodioxin components may enhance this effect .
  • Anti-inflammatory Effects : Compounds containing benzodioxin structures have been investigated for their anti-inflammatory properties. Studies indicate that they may inhibit cyclooxygenase enzymes, which are key mediators in inflammatory pathways .
  • Anticancer Potential : The presence of heterocyclic rings in the structure is often associated with anticancer activity. Research on related compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to specific functional groups can significantly influence its efficacy:

Structural FeatureModification Impact
Benzodioxin moietyEnhances bioavailability and stability
Pyrazole ringIncreases antimicrobial potency
DihydropyridazineContributes to anticancer activity

Research suggests that fine-tuning these elements can lead to compounds with improved therapeutic profiles.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of compounds similar to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against various bacterial strains .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of related benzodioxin derivatives were assessed. The findings revealed that these compounds reduced edema in animal models significantly, suggesting potential applications in treating inflammatory diseases .

Study 3: Anticancer Activity

A recent study focused on the anticancer properties of similar heterocyclic compounds. Results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity against breast cancer cell lines .

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction progress be monitored effectively?

Answer:
The synthesis of structurally similar benzodioxin derivatives often involves multi-step organic reactions. A common approach includes coupling reactions between functionalized benzodioxin precursors and pyridazine/pyrazole intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres, with progress monitored using thin-layer chromatography (TLC) to track intermediate formation. Final characterization typically employs infrared (IR) spectroscopy (to confirm carbonyl or amide bonds) and proton nuclear magnetic resonance (¹H NMR) to verify regioselectivity and purity . For complex intermediates, high-resolution mass spectrometry (HRMS) may supplement structural validation.

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To resolve aromatic protons (benzodioxin ring), pyridazine/pyrazole substituents, and stereochemical environments.
  • IR Spectroscopy : To identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bending.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural data, though crystallization may require tailored solvent systems (e.g., DMF/ether mixtures) .

Advanced: How can Design of Experiments (DoE) optimize synthesis parameters for this compound?

Answer:
DoE is critical for maximizing yield and minimizing side reactions. For example, a central composite design can optimize variables like temperature, catalyst loading, and solvent polarity. In flow-chemistry syntheses of related compounds, factors such as residence time and reagent stoichiometry were modeled statistically to achieve >90% yield . For this compound, a response surface methodology (RSM) could identify interactions between reaction temperature (e.g., 60–100°C) and base strength (e.g., Cs₂CO₃ vs. K₂CO₃), with HPLC tracking impurity formation .

Advanced: What computational strategies predict this compound’s bioactivity or photophysical properties?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge-transfer interactions, particularly for the pyridazine and benzodioxin moieties.
  • Molecular Dynamics (MD) Simulations : Model binding affinities to target enzymes (e.g., kinase or protease receptors) using docking software (AutoDock Vina, Schrödinger).
  • QSAR Models : Correlate substituent effects (e.g., 3,5-dimethylpyrazole) with bioactivity data from analogous compounds .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Selectivity Profiling : Use kinase/phosphatase panels to identify non-specific binding.
  • Metabolic Stability Assays : Assess liver microsome degradation to rule out false negatives due to rapid metabolism.
    Cross-validation with structurally related compounds (e.g., pyrimidine-containing analogs) can clarify structure-activity relationships (SAR) .

Advanced: What strategies improve yields in benzodioxin-pyridazine hybrid syntheses?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for temperature-sensitive steps.
  • Catalytic Systems : Use Pd/Cu catalysts for C-N coupling steps, with Cs₂CO₃ as a base to enhance nucleophilicity .
  • Purification Techniques : Employ column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to separate regioisomers.

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

  • Core Modifications : Replace the pyrazole methyl groups with halogens or electron-withdrawing groups to alter electronic properties.
  • Linker Variation : Substitute the propanamide linker with sulfonamide or urea groups to modulate solubility.
  • Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition) followed by in vivo pharmacokinetic studies in model organisms. Computational pre-screening (e.g., ADMET predictions) can prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.